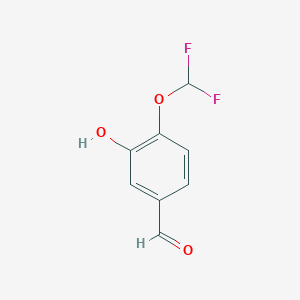

4-Difluoromethoxy-3-hydroxybenzaldehyde

概要

説明

4-Difluoromethoxy-3-hydroxybenzaldehyde: is an organofluorine compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is primarily used as an intermediate in organic synthesis, particularly in the synthesis of phosphodiesterase-4 inhibitors such as roflumilast . The compound is known for its white to orange to green powder to crystal appearance and has a melting point of approximately 90°C .

科学的研究の応用

4-Difluoromethoxy-3-hydroxybenzaldehyde is widely used in scientific research due to its role as an intermediate in the synthesis of various biologically active compounds . Some of its applications include:

作用機序

Target of Action

The primary target of 4-Difluoromethoxy-3-hydroxybenzaldehyde is Phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, the compound increases cAMP levels, leading to a variety of downstream effects.

Mode of Action

This compound interacts with its target, PDE4, by binding to the enzyme’s active site and inhibiting its function . This inhibition prevents the breakdown of cAMP, leading to increased levels of this messenger molecule in cells.

Biochemical Pathways

The inhibition of PDE4 and the subsequent increase in cAMP levels affect multiple biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function. For example, in the context of chronic obstructive pulmonary disease (COPD), increased cAMP levels can lead to relaxation of smooth muscle cells in the airways, reducing symptoms .

Result of Action

The primary result of this compound’s action is the increase in cAMP levels due to PDE4 inhibition . This can lead to a variety of cellular effects, depending on the specific cell type and the proteins that are phosphorylated by PKA. In the case of COPD, the result is often the relaxation of smooth muscle cells in the airways, leading to symptom relief .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is recommended to be stored under inert gas at room temperature Additionally, factors such as pH and the presence of other molecules can impact the compound’s stability and activity

生化学分析

Biochemical Properties

The role of 4-Difluoromethoxy-3-hydroxybenzaldehyde in biochemical reactions is primarily as a precursor in the synthesis of PDE4 inhibitors . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in cellular signaling pathways. By inhibiting PDE4, the levels of cAMP are increased, leading to a variety of downstream effects.

Cellular Effects

The primary cellular effect of this compound is through its role in the synthesis of PDE4 inhibitors . Increased levels of cAMP, resulting from PDE4 inhibition, can influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not directly exerted, but rather through its metabolites, specifically PDE4 inhibitors . These inhibitors prevent PDE4 from breaking down cAMP, leading to an increase in cAMP levels. This can result in a variety of effects, including changes in gene expression and impacts on cellular signaling pathways.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that the compound is used in the synthesis of PDE4 inhibitors .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Difluoromethoxy-3-hydroxybenzaldehyde involves a nucleophilic substitution reaction. In this process, a compound (often a phenol derivative) reacts with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide and an acid-binding agent . The reaction typically occurs in an organic solvent like isopropanol, dimethylformamide (DMF), or 1,4-dioxane at temperatures ranging from 60°C to 120°C .

Industrial Production Methods: For industrial-scale production, the same nucleophilic substitution reaction can be employed, with optimizations to improve yield and efficiency. The use of sodium hydroxide as an acid-binding agent has been shown to be more economical and suitable for large-scale production .

化学反応の分析

Types of Reactions: 4-Difluoromethoxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of 4-difluoromethoxy-3-hydroxybenzoic acid.

Reduction: Formation of 4-difluoromethoxy-3-hydroxybenzyl alcohol.

Substitution: Formation of various ethers or esters depending on the substituent.

類似化合物との比較

- 4-Difluoromethoxybenzaldehyde

- 3-Hydroxy-4-methoxybenzaldehyde

- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

Comparison: 4-Difluoromethoxy-3-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and difluoromethoxy groups on the benzaldehyde ring . This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, vanillin (4-Hydroxy-3-methoxybenzaldehyde) lacks the fluorine atoms, resulting in different pharmacological properties .

生物活性

4-Difluoromethoxy-3-hydroxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biochemical properties, and applications in scientific research, particularly focusing on its role as a phosphodiesterase-4 (PDE4) inhibitor.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 190.13 g/mol

- CAS Number : 151103-08-1

The primary biological activity of this compound is attributed to its inhibition of the enzyme phosphodiesterase-4 (PDE4). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells, which has various downstream effects:

- Inhibition of PDE4 : The compound binds to the active site of PDE4, preventing the breakdown of cAMP.

- Biochemical Pathways : Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins involved in numerous cellular functions, including smooth muscle relaxation in the airways, making it relevant for treating conditions like chronic obstructive pulmonary disease (COPD) .

Cellular Effects

The compound primarily serves as a precursor in synthesizing PDE4 inhibitors. Its metabolites exert the actual biological effects, enhancing therapeutic outcomes in respiratory diseases.

Stability and Storage

This compound is stable under normal laboratory conditions but should be stored under inert gas to maintain its integrity .

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals targeting respiratory diseases. Its role as an intermediate in synthesizing various biologically active compounds makes it valuable in drug discovery .

Case Studies

- Chronic Obstructive Pulmonary Disease (COPD) :

- Cancer Research :

- Investigations into the structural modifications of this compound revealed enhanced potency against cancer cell lines when used as part of a larger series of PDE4 inhibitors. For instance, compounds with a difluoromethoxy substituent showed up to 14-fold increased potency compared to their methoxy counterparts .

Comparative Table of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Application |

|---|---|---|---|

| This compound | PDE4 | 26 - 220 | COPD treatment |

| Other PDE4 Inhibitors | PDE4 | Varies | Cancer therapeutics |

特性

IUPAC Name |

4-(difluoromethoxy)-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIKNROJGXXNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374265 | |

| Record name | 4-Difluoromethoxy-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151103-08-1 | |

| Record name | 4-Difluoromethoxy-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Difluoromethoxy-3-hydroxybenzaldehyde in pharmaceutical synthesis?

A1: This compound serves as a crucial starting material in the synthesis of roflumilast [, ]. Its unique structure allows for further modifications, leading to the development of novel chalcone and pyrazoline derivatives with potential antimicrobial properties [].

Q2: What is the primary synthetic route for producing this compound?

A2: A highly efficient method involves a nucleophilic substitution reaction between a specific compound (referred to as "compound 2" in the research) and difluorochloromethane []. This reaction is carried out in the presence of tetrabutylammonium bromide as a catalyst and an acid binding agent, within a temperature range of 60-120°C. This method boasts high yields, making it suitable for industrial production.

Q3: Has research explored any other applications of this compound beyond roflumilast synthesis?

A3: Yes, studies have shown its potential in creating novel chemical entities. For instance, reacting this compound with substituted acetophenones yields chalcones, which can be further transformed into pyrazolines using isoniazid []. These newly synthesized compounds have demonstrated promising antibacterial and antifungal activities.

Q4: Are there any known impurities formed during the synthesis of this compound, and how are they identified?

A4: Research indicates the presence of impurities in the crude product of roflumilast synthesis, which utilizes this compound as a precursor [, ]. These impurities have been successfully isolated and characterized using advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and efficacy of the final drug product.

Q5: Where can researchers find resources and tools to further investigate this compound?

A5: Platforms like Semantic Scholar provide access to a wealth of research articles detailing the synthesis, characterization, and applications of this compound [, , , , ]. These resources are invaluable for researchers seeking to expand their knowledge and contribute to the development of novel pharmaceuticals and chemical entities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。